molecular formula C6H5FIN B1303420 4-Fluoro-2-iodoaniline CAS No. 61272-76-2

4-Fluoro-2-iodoaniline

Cat. No.: B1303420
CAS No.: 61272-76-2
M. Wt: 237.01 g/mol
InChI Key: SETOTRGVPANENO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodoaniline can be synthesized through various methods. One common approach involves the iodination of 4-fluoroaniline using iodine and an oxidizing agent such as sodium nitrite in an acidic medium . Another method includes the palladium-catalyzed coupling of 4-fluoroaniline with an iodoarene under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodoaniline involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For instance, in substitution reactions, the iodine atom is replaced by other nucleophiles, altering the compound’s properties and reactivity .

Biological Activity

4-Fluoro-2-iodoaniline is a halogenated aromatic amine with notable biological activities that have been explored in various scientific studies. This article discusses the compound's biochemical properties, mechanisms of action, and its potential applications in medicine and research, supported by data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 61272-76-2
Molecular Formula C6H5FIN
Molecular Weight 237.02 g/mol
IUPAC Name This compound
Solubility Not miscible in water

This compound is primarily used as an intermediate in organic synthesis and has been noted for its stability under recommended storage conditions, although it is incompatible with oxidizing agents .

Research indicates that halogenated anilines like this compound can participate in various biochemical reactions. These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

The biological activity of this compound may involve several molecular mechanisms:

  • Binding Interactions : The compound likely interacts with various biomolecules, influencing their function.
  • Enzyme Inhibition/Activation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed following exposure to halogenated anilines .

Case Studies

  • Metabolic Pathways in Earthworms :
    A study examining the metabolism of this compound in the earthworm Eisenia veneta utilized F-19 NMR spectroscopy and HPLC-MS techniques. The findings indicated the presence of iodine-containing metabolites, suggesting that the compound undergoes significant metabolic transformation in this organism .
  • Antagonistic Activity Studies :
    In a screening for antagonistic activities against P2X3 receptors, various halogenated anilines were tested. The results showed that structural modifications, including the presence of fluorine and iodine, significantly influenced their biological activity. Specifically, compounds with halide substitutions exhibited varying degrees of antagonistic effects, highlighting the importance of molecular structure on biological activity .

Applications

This compound has diverse applications across multiple fields:

  • Medicinal Chemistry : It is being investigated for its potential as a pharmaceutical intermediate or active ingredient due to its biological properties.
  • Chemical Synthesis : The compound serves as a building block for synthesizing more complex organic molecules.
  • Industrial Use : It is utilized in the production of dyes and agrochemicals .

Properties

IUPAC Name

4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETOTRGVPANENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380847
Record name 4-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-76-2
Record name 4-Fluoro-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61272-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodoaniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 22 g. of 4-fluoroaniline, 50 g. of iodine, 25 g. of calcium carbonate, 75 ml. of ether and 75 ml. of water is heated at reflux for 48 hours. The ether is removed by distillation and the excess iodine is destroyed by addition of sodium thiosulfate. Steam distillation and recrystallization from petroleum ether gives 4-fluoro-2-iodoaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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